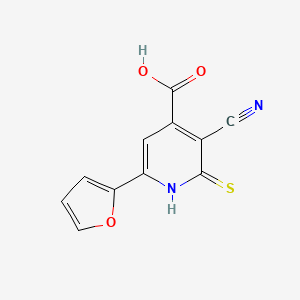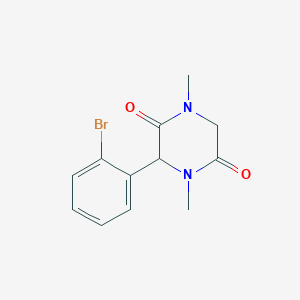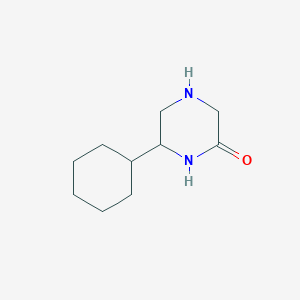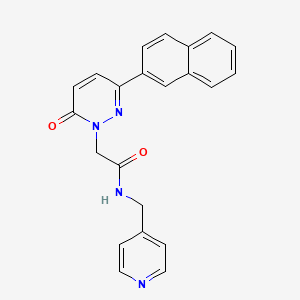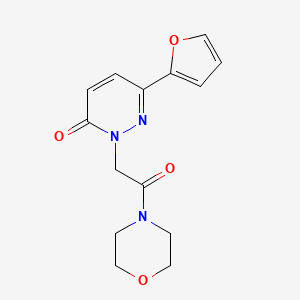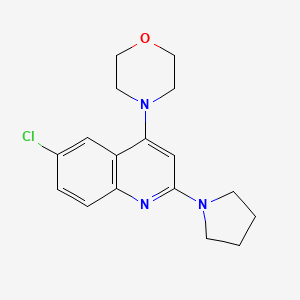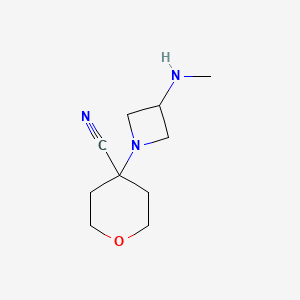
2-(2,3-Dichloro-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE typically involves the reaction of 2,3-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
Scientific Research Applications
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DICHLORO-BENZYL)-PIPERAZINE: Lacks the ®-configuration, which may affect its biological activity.
2-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Similar structure but with different chlorine substitution pattern.
2-(2,3-DICHLORO-PHENYL)-PIPERAZINE: Similar core structure but with different substituents.
Uniqueness
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall pharmacological profile. This stereochemistry can result in different biological activities compared to its racemic or other stereoisomeric forms.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-1-2-8(11(10)13)6-9-7-14-4-5-15-9/h1-3,9,14-15H,4-7H2 |
InChI Key |
LXMRXBLCUUVJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14864512.png)
